molecular formula C17H16ClNO3 B11705926 3-(4-Chloro-benzyl)-N-phenyl-succinamic acid

3-(4-Chloro-benzyl)-N-phenyl-succinamic acid

Cat. No.: B11705926
M. Wt: 317.8 g/mol
InChI Key: GALFHKTZOYSLSQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chlorophenyl group and a phenylcarbamoyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid typically involves the reaction of 4-chlorophenyl isocyanate with phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of 4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-3-(phenylcarbamoyl)butanoic acid can be compared with other similar compounds, such as:

    4-(4-Chlorophenylcarbamoyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a butanoic acid backbone.

    4-Chlorophenylacetic acid: Contains a chlorophenyl group attached to an acetic acid backbone, lacking the phenylcarbamoyl group.

    Phenylcarbamic acid derivatives: Various derivatives with different substituents on the phenylcarbamoyl group, leading to different chemical and biological properties.

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

4-anilino-3-[(4-chlorophenyl)methyl]-4-oxobutanoic acid

InChI

InChI=1S/C17H16ClNO3/c18-14-8-6-12(7-9-14)10-13(11-16(20)21)17(22)19-15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,19,22)(H,20,21)

InChI Key

GALFHKTZOYSLSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

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